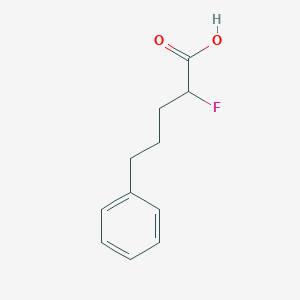

2-Fluoro-5-phenylpentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCASCWKQZHLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorinated Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Fluorinated carboxylic acids represent a pivotal class of molecules in the realms of organic synthesis and medicinal chemistry. The introduction of fluorine atoms into organic compounds can profoundly alter their physical, chemical, and biological properties. tandfonline.com In organic synthesis, reagents like trifluoroacetic acid (CF₃CO₂H) are valued for their strong acidity, which is a consequence of the high electronegativity of the trifluoromethyl group stabilizing the negative charge. wikipedia.org This enhanced acidity makes them useful catalysts and reagents in a variety of chemical transformations. Furthermore, acyl fluorides, derived from carboxylic acids, are stable yet highly reactive intermediates, making them valuable in the synthesis of esters, amides, and in coupling reactions. acs.orgnih.gov The development of methods to synthesize fluorinated carboxylic acids, such as through organic electrolysis of readily available fluorine-containing aromatic compounds and carbon dioxide, is expanding the toolbox for chemists. hokudai.ac.jp

The Significance of the Pentanoic Acid Scaffold in Bioactive Molecule Design

The pentanoic acid scaffold, a five-carbon carboxylic acid chain, is a recurring structural motif in a multitude of biologically active molecules. Its presence is often crucial for the molecule's interaction with biological targets. Natural products and synthetic compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties. nih.gov The carboxylic acid group of the pentanoic acid moiety can act as a key interaction point, forming hydrogen bonds or ionic interactions with receptors and enzymes.

The versatility of the pentanoic acid scaffold allows for extensive chemical modification to optimize biological activity. For example, derivatives of naturally occurring compounds containing this scaffold, such as certain monoterpenes and triterpenes, have been synthesized to enhance their therapeutic potential. nih.govnih.gov The lipophilic character of the pentyl chain can also contribute to a molecule's ability to cross cell membranes, an important factor in drug design. The strategic importance of this scaffold is underscored by its presence in numerous approved drugs and clinical candidates, highlighting its value as a foundational structure in the discovery of new therapeutic agents.

Design and Research Applications of 2 Fluoro 5 Phenylpentanoic Acid Derivatives and Analogues

Rational Design of Structural Analogues for Probing Chemical Biology

The rational design of structural analogues of bioactive molecules is a powerful strategy to probe and understand complex biological systems. In this context, 2-Fluoro-5-phenylpentanoic acid serves as a valuable scaffold for creating tailored molecular probes. The introduction of a fluorine atom at the α-position of 5-phenylpentanoic acid is a deliberate modification aimed at modulating its intrinsic properties.

The rationale behind designing analogues based on this fluorinated scaffold includes:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at the metabolically labile α-position can block oxidative metabolism at that site, thereby increasing the metabolic stability and prolonging the biological half-life of the molecule.

Conformational Control: The introduction of a fluorine atom can induce subtle but significant changes in the conformational preferences of the molecule due to steric and electronic effects. This can lead to a more favorable binding conformation for a specific biological target.

By systematically synthesizing and evaluating analogues of this compound with variations in the phenyl ring substitution or the pentanoic acid chain, researchers can dissect the structure-activity relationships (SAR) and gain insights into the molecular recognition events governing a particular biological process.

| Property Influenced by α-Fluorination | Rationale for Analogue Design | Potential Impact on Chemical Biology Probes |

| Acidity (pKa) | Altering ionization state at physiological pH | Modified target binding and cellular uptake |

| Lipophilicity | Influencing membrane permeability and distribution | Enhanced bioavailability and target accessibility |

| Metabolic Stability | Blocking oxidative metabolism | Increased probe lifetime for in vivo studies |

| Molecular Conformation | Inducing specific conformational preferences | Improved binding affinity and selectivity |

Exploration of Stereochemical Influences on Molecular Interactions in Fluorinated Compounds

The introduction of a fluorine atom at the C2 position of 5-phenylpentanoic acid creates a chiral center, resulting in the existence of two enantiomers: (R)-2-Fluoro-5-phenylpentanoic acid and (S)-2-Fluoro-5-phenylpentanoic acid. The stereochemistry of this chiral center can have a profound impact on the molecule's interaction with other chiral molecules, such as proteins and enzymes, which are the primary targets in biological systems.

The exploration of stereochemical influences is crucial for several reasons:

Stereospecific Biological Activity: It is common for one enantiomer of a chiral drug or probe to exhibit significantly higher biological activity than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more precise and favorable interaction with the binding site of its biological target.

Understanding Molecular Recognition: Studying the differential activities of the (R) and (S) enantiomers can provide valuable information about the topology and stereochemical requirements of the target's binding pocket. This knowledge is instrumental in the rational design of more potent and selective ligands.

Stereoselective Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure (R)- and (S)-2-Fluoro-5-phenylpentanoic acid is a critical aspect of this research area. Asymmetric fluorination reactions and resolutions of racemic mixtures are common strategies employed to achieve this. The stereoselective synthesis of α,α-chlorofluoro carbonyl compounds, which can be converted to various optically active molecules with a fluorinated chiral quaternary carbon, highlights the advancements in creating such stereocenters nih.gov.

The distinct biological profiles of the enantiomers of this compound and its derivatives underscore the importance of considering stereochemistry in the design of fluorinated compounds for chemical biology and medicinal chemistry applications.

| Enantiomer | Potential Biological Implication | Rationale |

| (R)-2-Fluoro-5-phenylpentanoic acid | Higher affinity for a specific receptor | The spatial arrangement of the fluoro, carboxyl, and phenylpropyl groups optimally fits the receptor's binding site. |

| (S)-2-Fluoro-5-phenylpentanoic acid | Lower affinity or activity at the same receptor | The stereochemistry does not allow for the key interactions required for binding or eliciting a biological response. |

Synthesis of Conjugates and Bioconjugates for Academic Probes

This compound can be utilized as a versatile building block for the synthesis of more complex molecular probes through conjugation with other chemical entities. These conjugates and bioconjugates are designed to have specific properties that make them suitable for a variety of academic research applications.

Sugar Esters: The carboxylic acid functionality of this compound can be readily esterified with various sugar molecules. The resulting sugar esters can exhibit altered solubility and cell permeability profiles. Moreover, they can be designed to target specific carbohydrate-binding proteins (lectins) or to study carbohydrate metabolism.

Peptides Containing Phenylpentanoic Acid Motifs: The incorporation of this compound into peptide sequences is a powerful strategy to create novel peptidomimetics with enhanced properties. The fluorinated moiety can influence the peptide's secondary structure, proteolytic stability, and binding affinity for its target. The synthesis of peptides containing fluorinated amino acids is a well-established field, and similar synthetic strategies can be applied to incorporate this compound rsc.orgrsc.orgnih.gov. The fluorine atom can also serve as a useful ¹⁹F NMR probe to study peptide conformation and interactions without the background noise associated with ¹H NMR in biological samples.

The synthesis of these conjugates often involves standard coupling reactions, such as esterification and amidation, making this compound an accessible building block for a wide range of chemical biology tools.

| Conjugate Type | Synthetic Strategy | Potential Research Application |

| Sugar Esters | Esterification of the carboxylic acid with a hydroxyl group of a sugar. | Probing carbohydrate-protein interactions; studying cellular uptake mechanisms. |

| Peptide Conjugates | Amide bond formation between the carboxylic acid and an amine group of a peptide or amino acid. | Developing enzyme inhibitors; creating stabilized peptide secondary structures; ¹⁹F NMR-based conformational analysis. |

Development as Building Blocks for Complex Fluorinated Architectures in Medicinal Chemistry and Materials Science

Beyond its direct use in probes and conjugates, this compound is a valuable building block for the construction of more complex fluorinated molecules with potential applications in medicinal chemistry and materials science sigmaaldrich.comossila.comyoutube.comhalocarbonlifesciences.combeilstein-journals.org. The presence of multiple functional handles—the carboxylic acid, the fluorine atom, and the phenyl ring—allows for a variety of subsequent chemical transformations.

In Medicinal Chemistry: This fluorinated building block can be incorporated into larger drug scaffolds to introduce a specific pharmacophore. The phenylpentanoic acid motif is found in various biologically active compounds, and the addition of a fluorine atom can be used to fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. The development of fluorinated building blocks is crucial for the synthesis of new pharmaceuticals sigmaaldrich.comossila.com.

In Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and distinct hydrophobic/lipophobic characteristics. This compound could be used as a monomer or a precursor for the synthesis of fluorinated polymers, liquid crystals, or other advanced materials with tailored properties.

The versatility of this compound as a synthetic intermediate makes it an attractive starting material for the creation of a diverse range of complex fluorinated architectures, driving innovation in both drug discovery and materials science.

Computational and Theoretical Studies on 2 Fluoro 5 Phenylpentanoic Acid Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. chembites.orgarxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous chemical properties can be derived. nih.gov

For 2-Fluoro-5-phenylpentanoic acid, these calculations would reveal the distribution of electron density, which is heavily influenced by the electronegative fluorine atom and the polar carboxylic acid group. Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. youtube.comyoutube.com The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of nucleophilic or electrophilic attack and non-covalent interactions.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electron-withdrawing effect of the fluorine atom and the polarization across the molecule.

These electronic descriptors are foundational for predicting how this compound will interact with other reagents. For instance, computational studies on other fluorinated organic molecules have successfully correlated calculated charge distributions with experimentally observed regioselectivity in electrophilic aromatic substitution reactions. researchgate.net

Illustrative Data Table: Predicted Electronic Properties The following table presents hypothetical, yet plausible, DFT-calculated values for this compound to illustrate the typical output of such a study.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates regions of high electron density, likely on the phenyl ring and oxygen atoms, susceptible to electrophilic attack. |

| LUMO Energy | -0.9 eV | Indicates regions of low electron density, such as the carbonyl carbon, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influenced by the fluorine and carboxyl groups. |

| Mulliken Charge on F | -0.35 e | Shows the strong electron-withdrawing nature of the fluorine atom. |

| Mulliken Charge on C2 | +0.20 e | Indicates the carbon atom attached to fluorine is electron-deficient. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Fluorinated Species

Due to its five rotatable single bonds in the pentanoic acid chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational landscape. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the dynamic behavior of the molecule in various environments (e.g., in a vacuum or in a solvent). mdpi.com

A conformational analysis via MD would identify the low-energy, and therefore most populated, conformers of the molecule. nih.govacs.org This is critical because the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors. Studies on other flexible fluorinated alkanes have shown that the presence of fluorine can significantly alter conformational preferences compared to their non-fluorinated analogues, often due to electrostatic and stereoelectronic effects. nih.govresearchgate.netmdpi.com

Furthermore, MD simulations can be used to study intermolecular interactions. The fluorine atom, despite its high electronegativity, is generally a poor hydrogen bond acceptor but can participate in significant dipole-dipole and other non-covalent interactions. rsc.orgnih.gov Simulations can quantify interactions between this compound and solvent molecules (e.g., water) or its tendency to self-aggregate, providing a molecular-level understanding of its solubility and physical properties. iucr.org

Illustrative Data Table: Key Dihedral Angles of a Low-Energy Conformer This table shows a hypothetical set of key dihedral angles for a stable conformer of this compound in an aqueous solution, as would be identified from an MD simulation.

| Dihedral Angle | Atom Definition | Predicted Value (Illustrative) | Conformation |

| τ1 | O=C-C2-C3 | 175° | Anti-periplanar |

| τ2 | F-C2-C3-C4 | -65° | Gauche |

| τ3 | C2-C3-C4-C5 | 180° | Anti-periplanar |

| τ4 | C3-C4-C5-C(phenyl) | 70° | Gauche |

In Silico Screening and Molecular Docking for Hypothesis Generation in Chemical Biology Research

In silico methods like molecular docking are instrumental in generating hypotheses about the potential biological activity of a molecule. frontiersin.org Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor, which is typically a protein or enzyme. nih.gov The process involves sampling a large number of poses of the ligand in the binding site of the receptor and scoring them based on a force field that estimates the binding affinity. acs.org

For this compound, a hypothetical research scenario could involve screening it against a class of enzymes where carboxylic acids are known to be inhibitors, such as certain metabolic enzymes or proteases. researchgate.netexeter.ac.uk The docking simulation would predict:

Binding Affinity: A score (e.g., in kcal/mol) that estimates the free energy of binding. A lower score typically indicates a more favorable interaction.

Binding Pose: The specific 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds between the carboxylic acid group and receptor residues, or hydrophobic interactions involving the phenyl ring. The fluorine atom could also engage in specific interactions, such as with backbone amides or aromatic rings in the protein. researchgate.netmdpi.com

These results can generate testable hypotheses. For example, if docking predicts a strong binding affinity, it suggests the compound may be an effective inhibitor, warranting experimental validation.

Illustrative Data Table: Hypothetical Molecular Docking Results The following table illustrates the kind of data a molecular docking study of this compound against a hypothetical enzyme target (e.g., "Hypothetical Hydrolase X") might produce.

| Parameter | Result (Illustrative) | Interpretation |

| Binding Affinity Score | -8.2 kcal/mol | Suggests a strong and potentially inhibitory interaction with the target enzyme. |

| Hydrogen Bonds | Carboxyl O to Arg122 (NH); Carboxyl OH to Ser95 (O) | The carboxylic acid group acts as a key anchor in the binding site. |

| Hydrophobic Interactions | Phenyl ring with Leu45, Phe150, Val78 | The aromatic end of the molecule fits into a hydrophobic pocket of the enzyme. |

| Other Interactions | Fluorine atom in proximity to the backbone C=O of Gly94 | Suggests a potential stabilizing dipole-dipole or C-F···C=O interaction. |

Mechanistic Elucidation of Fluorination Reactions via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize fluorinated molecules. aip.org By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies, which are directly related to reaction rates, and helps to explain why a particular product is formed.

To study the synthesis of this compound, one could computationally model a plausible reaction, such as the electrophilic fluorination of 5-phenylpentanoic acid using a reagent like Selectfluor. nih.govacs.org The computational study would aim to:

Identify the Transition State (TS): Locate the highest energy point along the reaction coordinate. The structure of the TS provides crucial insight into the bond-forming and bond-breaking processes.

Calculate Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the feasibility and rate of the reaction.

Evaluate Stereoselectivity: For chiral molecules, calculations can be performed to determine the transition state energies leading to the (R) and (S) enantiomers. A significant energy difference would predict that one enantiomer should be formed in excess, providing a rationale for asymmetric synthesis strategies.

Such studies have been performed for many types of fluorination reactions, providing a deeper understanding of reagent behavior and reaction outcomes. nih.govnih.govresearchgate.net

Illustrative Data Table: Calculated Energies for a Hypothetical Fluorination Reaction This table shows hypothetical energy values for the electrophilic fluorination of a 5-phenylpentanoic acid enolate to form this compound.

| Species | Relative Free Energy (kcal/mol, Illustrative) | Description |

| Reactants (Enolate + Selectfluor) | 0.0 | Reference energy level. |

| Transition State (TS) | +18.5 | Represents the energy barrier for the C-F bond formation. |

| Products | -25.0 | The reaction is predicted to be thermodynamically favorable (exergonic). |

Advanced Analytical Methodologies for the Characterization of 2 Fluoro 5 Phenylpentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Fluoro-5-phenylpentanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For a complete structural assignment, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the aliphatic protons of the pentanoic acid chain, and the proton on the carbon bearing the fluorine atom. The splitting patterns of these signals, governed by spin-spin coupling, reveal adjacent protons. For instance, the proton at the C2 position would appear as a doublet of multiplets due to coupling with the fluorine atom and the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the carboxyl carbon, the aromatic carbons, the aliphatic chain carbons, and importantly, the carbon atom bonded to fluorine. The chemical shift of the C2 carbon is significantly influenced by the high electronegativity of the attached fluorine atom.

¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom in its specific chemical environment. Coupling between the fluorine nucleus and adjacent protons (²J-HF and ³J-HF) provides further structural confirmation. The chemical shift values in ¹⁹F NMR are typically referenced against an internal or external standard like CFCl₃. colorado.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | COOH | ~10-12 | singlet | - |

| ¹H | Phenyl (C₆H₅) | ~7.1-7.3 | multiplet | - |

| ¹H | H-2 | ~4.5-5.0 | doublet of triplets | ²JHF, ³JHH |

| ¹H | H-3, H-4, H-5 | ~1.5-2.8 | multiplets | ³JHH |

| ¹³C | C=O | ~170-180 | singlet | - |

| ¹³C | Phenyl (C₆H₅) | ~125-142 | multiple signals | - |

| ¹³C | C-2 | ~85-95 | doublet | ¹JCF |

| ¹³C | C-3, C-4, C-5 | ~25-35 | multiple signals | ²JCF, ³JCF |

| ¹⁹F | F-2 | -180 to -200 (vs CFCl₃) | doublet of triplets | ²JFH, ³JFH |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with tandem mass spectrometry (MS/MS), it also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed. ESI is a soft ionization technique that would likely yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 196.22 g/mol .

In an MS/MS experiment, the parent ion (e.g., [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. Expected fragmentation pathways for the deprotonated molecule would include:

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to the formation of a carbanion.

Cleavage of the alkyl chain: Fragmentation at various points along the pentanoic acid chain.

Loss of HF (20 Da): Elimination of hydrogen fluoride is a possible fragmentation pathway for fluorinated compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound ([M-H]⁻)

| m/z of Fragment | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 151.08 | HCOOH (Formic Acid) | [C₁₀H₁₁F - H]⁻ |

| 109.07 | C₅H₈O₂ (Pentenoic acid) | [C₆H₅F - H]⁻ |

| 91.05 | C₄H₇FO₂ | [C₇H₇]⁺ (Tropylium ion fragment, common in EI) |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC on Chiral Stationary Phases for related compounds)

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. nih.gov

The principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov This leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Common types of CSPs used for the separation of acidic chiral compounds include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) are highly versatile and widely successful for separating a broad range of chiral compounds. nih.gov

Protein-based CSPs: Stationary phases based on immobilized proteins like Cellobiohydrolase (CBH) can be effective for separating enantiomers of basic drugs and other compounds capable of hydrogen bonding. unife.it

The development of a chiral HPLC method would involve optimizing the mobile phase composition (typically a mixture of hexane/isopropanol or other solvent systems), flow rate, and column temperature to achieve baseline separation of the enantiomers. researchgate.netnih.gov The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the two enantiomers.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations. For this compound, the spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically 2500-3300 cm⁻¹). A sharp, intense absorption for the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic groups, and C-C stretching vibrations. The C-F bond stretch typically appears in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman, the C=O stretch provides a strong signal. The symmetric vibrations of the phenyl ring are also typically strong and can be used for identification. Raman spectroscopy can be particularly useful for studying fluorinated compounds, with characteristic bands originating from the fluorinated alkyl chains. acs.org The lowering of the carbonyl frequency (e.g., below 1670 cm⁻¹) in the pure state can indicate intermolecular hydrogen bonding and dimerization, a common feature of carboxylic acids. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR/Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad / Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium / Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium / Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp / Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong / Strong |

| C-F | Stretching | 1000-1400 | Strong / Medium |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov It is the primary technique for unambiguously establishing the absolute configuration (R or S) of a chiral molecule. nih.gov

While obtaining suitable single crystals of this compound itself might be challenging, its derivatives (e.g., amides or esters with a known chiral auxiliary) can be synthesized to facilitate crystallization. The process involves diffracting X-rays off a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.

This analysis provides precise information on:

Bond lengths and angles: Confirming the molecular geometry.

Intermolecular interactions: Revealing details about hydrogen bonding (e.g., between carboxylic acid groups to form dimers), and other non-covalent interactions that dictate the crystal packing. researchgate.net

Absolute Configuration: By using anomalous dispersion effects, particularly if a heavier atom is present in the structure, the absolute stereochemistry at the C2 chiral center can be unequivocally determined. nih.gov

The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Hexafluorobenzene |

| Monofluorobenzene |

| Trifluorotoluene |

| Flurbiprofen |

| Efavirenz |

| Perfluorooctanoic acid |

| Perfluorononanoic acid |

| 5-Phenylpentanoic acid |

Biological and Biomedical Research Applications of 2 Fluoro 5 Phenylpentanoic Acid and Its Analogues

Utility as Probes in Enzymatic Studies and Target Validation

The incorporation of fluorine into organic molecules can significantly alter their biological properties, a strategy widely employed in drug design and chemical biology. 2-Fluoro-5-phenylpentanoic acid and its structural analogues serve as valuable tools in enzymatic studies, primarily as components of enzyme inhibitors or as substrate analogues to probe enzyme mechanisms and validate therapeutic targets.

Acid Ceramidase Inhibitors: Ceramidases are enzymes that catalyze the hydrolysis of ceramide into sphingosine and a fatty acid. nih.gov These enzymes, particularly acid ceramidase (AC), are implicated in various diseases, including cancer, where their inhibition can sensitize cancer cells to chemotherapy. nih.govnih.gov The development of potent and specific ceramidase inhibitors is therefore of significant interest. Ceramide analogues have been a cornerstone in the development of first-generation ceramidase inhibitors. nih.gov While direct studies on this compound as an acid ceramidase inhibitor are not prevalent in the provided results, the principle of using modified fatty acid analogues is well-established. Fluorinated fatty acid analogues can act as probes or inhibitors, where the fluorine atom's electronegativity can influence binding affinity and metabolic stability. The development of small-molecule AC inhibitors like ceranib-2 demonstrates the therapeutic potential of targeting this enzyme class. nih.gov

HIV Protease Inhibitors: Analogues of this compound are more prominently featured in the development of inhibitors for HIV protease, a critical enzyme for the replication of the HIV virus. youtube.com The core structure of 4-amino-3-hydroxy-5-phenylpentanoic acid is a key building block for a class of potent HIV protease inhibitors. nih.govnih.gov A convenient and highly diastereoselective synthesis has been developed for 2-heterosubstituted statine derivatives, which are analogues of 4-amino-3-hydroxy-5-phenylpentanoic acid. nih.gov This synthetic flexibility allows for extensive modifications to probe the enzyme's S3, S2, and S1' to S3' binding sites. nih.gov In a study of 46 such derivatives, several compounds exhibited potent inhibition with Ki values as low as 3.4 nM and significant antiviral activity. nih.gov The introduction of substituents at the 2-position of the pentanoic acid backbone is a key strategy for optimizing inhibitor potency and selectivity. nih.govnih.gov

| Inhibitor Class | Target Enzyme | Research Findings | Key Structural Motif |

| 2-Heterosubstituted Statine Derivatives | HIV-1 Protease | Potent inhibitors with Ki values as low as 3.4 nM and antiviral activity in the lower nanomolar range. nih.gov | 4-amino-3-hydroxy-5-phenylpentanoic acid |

| Ceramide Analogues | Acid Ceramidase | First-generation inhibitors used to study enzyme function and sensitize cancer cells to therapy. nih.gov | Modified fatty acid chain |

Investigation of Fluorine's Stereoelectronic Effects on Ligand-Receptor Interactions and Molecular Recognition

The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronic properties, has profound implications for molecular conformation and intermolecular interactions. These stereoelectronic effects are leveraged to enhance drug potency, selectivity, and pharmacokinetic properties.

Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. researchgate.net This polarity can lead to favorable electrostatic and dipole-dipole interactions with protein targets. benthamscience.com Furthermore, fluorine can act as a weak hydrogen bond acceptor. benthamscience.com These properties significantly influence how a fluorinated ligand interacts with its biological receptor.

A key stereoelectronic phenomenon is the "gauche effect," where the presence of a fluorine atom vicinal to another electronegative atom or an electron-withdrawing group favors a gauche conformation (a 60° dihedral angle) over an anti conformation. acs.orgresearchgate.net This effect arises from stabilizing hyperconjugative interactions, such as the donation of electron density from a C–H bonding orbital into an adjacent C–F antibonding orbital (σC–H → σ*C–F). acs.orgresearchgate.net By controlling the torsional rotation around C-C bonds, the fluorine gauche effect can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor. acs.org This strategy is biomimetic, mirroring how nature uses hyperconjugative interactions in biosynthetic processes. acs.orgresearchgate.net The predictable conformational control afforded by fluorine substitution is a powerful tool in rational drug design, allowing for the fine-tuning of ligand shape to maximize complementarity with a receptor's binding site. acs.orgresearchgate.net

| Stereoelectronic Effect | Description | Impact on Molecular Interactions |

| High Electronegativity | Creates a strong C-F bond dipole. | Enhances electrostatic and dipole-dipole interactions with receptors; can act as a weak hydrogen bond acceptor. benthamscience.com |

| Gauche Effect | Favors a gauche conformation when fluorine is vicinal to an electron-withdrawing group. acs.orgresearchgate.net | Pre-organizes the ligand into a bioactive conformation, improving binding affinity by reducing the entropic cost of binding. acs.org |

| Low Steric Demand | Fluorine's van der Waals radius is only slightly larger than that of hydrogen. | Allows for substitution with minimal steric hindrance, often serving as a bioisostere for hydrogen. benthamscience.com |

Exploration of Biosynthetic Pathways and Metabolic Transformations of Related Compounds in Model Systems

Understanding the metabolic fate of fluorinated compounds is crucial for their development as therapeutic agents and research tools. Phenylalanine, a structural precursor to the phenylpentanoic acid core, is a key node between primary and secondary metabolism in plants and microorganisms, serving as a precursor for numerous phenylpropanoids. frontiersin.org

The human gut microbiota possesses a vast capacity for xenobiotic biotransformation. escholarship.org Recent studies have shown that enzymes from diverse human gut microbes, including those from the classes Clostridia, Bacilli, and Coriobacteriia, are capable of cleaving carbon-fluorine bonds in fluorinated organic acids. escholarship.org This discovery of microbial defluorinases is significant, as it indicates that the gut microbiome can alter the structure and potentially the toxicity and bioavailability of fluorinated xenobiotics. escholarship.org

| Organism/System | Metabolic Process | Relevance to this compound |

| Human Gut Microbiota | Enzymatic C-F bond cleavage (defluorination). escholarship.org | The compound could be metabolized by gut microbial defluorinases, altering its structure and biological activity. |

| Plants/Microorganisms | Phenylalanine and phenylpropanoid metabolism. frontiersin.org | Provides a model for the general biosynthetic pathways and degradation of the core phenylalkanoic acid structure. |

| Rat Models (Fluoride Exposure) | Alteration of gut microbial composition and function. nih.govresearchgate.net | Demonstrates that fluorine-containing compounds can have broader effects on the metabolic environment of the gut. |

Application in the Development of Fluorinated Biomarkers for Research

The unique nuclear properties of fluorine make it an ideal element for developing biomarkers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).

PET Imaging: The positron-emitting isotope fluorine-18 (¹⁸F) is widely used in clinical PET due to its convenient half-life (~110 minutes) and high positron decay percentage. acs.org ¹⁸F-labeled molecules can be used to visualize and quantify biological processes in vivo. For instance, ¹⁸F-Fludeoxyglucose (¹⁸F-FDG) is a glucose analog used to measure metabolic activity, which is valuable in oncology and neurology. dovepress.com Novel ¹⁸F-labeled amino acids, such as 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), have been developed as potential tracers for imaging brain tumors by targeting amino acid transport systems. nih.gov The development of efficient methods for ¹⁸F-radiolabeling of various molecules, including peptides and antibodies, is an active area of research aimed at creating highly specific imaging agents for assessing therapeutic target engagement. acs.org

¹⁹F MRI/MRS: The stable isotope fluorine-19 (¹⁹F) has a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, making it readily detectable by MRI and Magnetic Resonance Spectroscopy (MRS). nih.gov A key advantage of ¹⁹F MRI is the near-complete absence of a background signal in biological tissues, meaning any detected signal is exclusively from the administered fluorinated probe. nih.gov This allows for unambiguous detection and quantification of labeled cells or molecules. nih.gov Fluorinated nanoparticles and other probes containing a high number of equivalent fluorine atoms are being developed for applications such as in vivo cell tracking. researchgate.netacs.org A compound like this compound could serve as a building block for more complex ¹⁹F MRI probes, where its single fluorine atom could provide a detectable signal for tracing metabolic pathways or distribution.

| Imaging Modality | Isotope | Principle | Potential Application of Fluorinated Phenylpentanoic Acids |

| Positron Emission Tomography (PET) | ¹⁸F | Detection of gamma rays produced by positron annihilation from the decay of ¹⁸F. acs.org | As an ¹⁸F-labeled tracer to study amino acid transport, enzyme activity, or receptor binding in vivo. nih.gov |

| Magnetic Resonance Imaging (MRI) / Spectroscopy (MRS) | ¹⁹F | Direct detection of the ¹⁹F nucleus, with no biological background signal. nih.gov | As a simple ¹⁹F probe or a fragment for building larger probes for cell tracking or metabolic studies. researchgate.netacs.org |

Emerging Research Directions and Future Perspectives in 2 Fluoro 5 Phenylpentanoic Acid Chemistry

Integration with Sustainable Chemistry and Green Synthesis Principles for Fluorinated Compounds

The synthesis of fluorinated compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. societechimiquedefrance.frdovepress.com For instance, classical methods like the Balz–Schiemann reaction require high temperatures and generate explosive intermediates, while others use toxic and corrosive reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF). dovepress.com In alignment with the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals, modern research is focused on developing more sustainable fluorination methodologies. yale.eduacs.org

Recent advances in green fluorine chemistry offer promising alternatives. dovepress.com These include the use of milder and more selective electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which operate under less harsh conditions. mdpi.com The development of catalytic fluorination reactions, employing transition metals or organocatalysts, is a significant step forward as it reduces the need for stoichiometric reagents, thereby minimizing waste. acs.orgmdpi.com Furthermore, the use of flow microreactors is emerging as a key technology for safely handling potentially hazardous fluorinating reagents and reactions by offering superior control over reaction conditions. beilstein-journals.org

A particularly promising green approach is the use of biocatalysis. researchgate.netnih.gov Enzymes such as fluorinases, cytochrome P450 monooxygenases, and aldolases are being explored for their ability to catalyze the selective fluorination of organic molecules under mild, aqueous conditions. nih.govnih.govresearchgate.net Chemo-enzymatic strategies, which combine enzymatic reactions with chemical synthesis steps, can provide concise routes to complex fluorinated molecules that are difficult to access through traditional chemistry. nih.gov For a compound like 2-Fluoro-5-phenylpentanoic acid, a green synthesis approach could involve the enzymatic hydroxylation of a phenylpentanoic acid precursor, followed by a nucleophilic fluorination step using a safer, recyclable fluorinating agent. nih.govacs.org Such methods not only reduce the environmental impact but also offer high selectivity, a crucial factor in modern chemical synthesis. researchgate.netnih.gov

| Method | Fluorinating Agent/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | |||

| Halex Reaction | KF, CsF; High temperatures | Applicable for aromatic fluorination | Requires activated substrates, high energy, generates waste societechimiquedefrance.frdovepress.com |

| Balz–Schiemann Reaction | Diazonium salts, heat | General method for single fluorine introduction | Explosive intermediates, high temperatures dovepress.com |

| Swarts Reaction | SbF₃, HF | Effective for aliphatic fluorination | Hazardous and toxic reagents, corrosive by-products dovepress.com |

| Green/Sustainable Methods | |||

| Catalytic Fluorination | Transition metal or organocatalysts with mild F sources (e.g., Selectfluor) | High selectivity, reduces stoichiometric waste, milder conditions acs.orgmdpi.com | Catalyst cost and recovery can be a concern |

| Enzymatic Fluorination | Fluorinases, P450 enzymes | High regio- and stereoselectivity, mild aqueous conditions, environmentally friendly nih.govnih.gov | Limited substrate scope, enzyme stability and availability |

| Flow Microreactors | Can use hazardous reagents (e.g., DAST) more safely | Enhanced safety, precise reaction control, high efficiency beilstein-journals.org | Requires specialized equipment, potential for clogging |

| Renewable Reagents | Recyclable ionic liquids (e.g., [IPrH][F(HF)n]) | Reduces waste through reagent recycling, sustainable acs.org | May require specific conditions for recycling and reuse |

High-Throughput Synthesis and Screening in Chemical Biology Research

In the quest for new therapeutic agents and biological probes, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) have become indispensable tools. ucl.ac.uk These approaches allow for the rapid testing of large libraries of chemical compounds to identify molecules that interact with a specific biological target. ucl.ac.ukmdpi.com Fluorinated compounds are exceptionally well-suited for these screening campaigns, primarily due to the unique properties of the fluorine-19 (¹⁹F) nucleus. mdpi.comcriver.com

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for HTS because biological systems are naturally devoid of fluorine, meaning there is no background signal to interfere with the measurements. mdpi.comresearchgate.net This results in clean, simple spectra where the signals from the fluorinated compounds can be easily observed. researchgate.net Key advantages of ¹⁹F NMR-based screening include its high sensitivity, the wide range of chemical shifts which minimizes signal overlap even in complex mixtures, and its ability to detect weak binding interactions, which is crucial for FBDD. criver.comresearchgate.net This allows researchers to screen cocktails of multiple fluorinated fragments simultaneously, dramatically accelerating the discovery process while conserving precious target macromolecules. ucl.ac.uk

The process typically involves creating a library of small, fluorinated molecules, or "fragments." criver.com A compound such as this compound is an excellent candidate for inclusion in such a library. Its molecular weight and structural features align well with the principles of FBDD. By screening this library against a target protein or RNA, researchers can use ¹⁹F NMR to detect changes in the fluorine signal upon binding. mdpi.com These changes can indicate a direct interaction and provide information on the binding affinity. researchgate.net This method is highly effective for identifying initial "hits" that can then be chemically elaborated into more potent and selective lead compounds. ucl.ac.uk The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reaction is also emerging as a high-throughput method for rapidly diversifying hit molecules to generate large numbers of analogs for screening. nih.gov

| Advantage | Description | Impact on Screening |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, making it highly sensitive to detection by NMR. criver.com | Allows for screening at low compound concentrations, conserving both the compound and the biological target. |

| No Biological Background | Fluorine is not naturally present in most biological systems. mdpi.com | Provides a clean spectral window with no interfering signals from the target or buffer components, leading to unambiguous hit identification. researchgate.net |

| Wide Chemical Shift Range | ¹⁹F chemical shifts span a wide range (over 200 ppm), which is much larger than for protons. mdpi.com | Reduces signal overlap, enabling the screening of complex mixtures or "cocktails" of many compounds in a single experiment. ucl.ac.ukcriver.com |

| Sensitivity to Binding | The ¹⁹F NMR signal is very sensitive to changes in the local chemical environment upon binding to a macromolecule. researchgate.net | Enables the detection of even very weak binding interactions, which is a cornerstone of fragment-based drug discovery. ucl.ac.uk |

| Information Rich | Provides data on binding affinity, stoichiometry, and can be used in competition experiments to screen non-fluorinated compounds. mdpi.com | Facilitates rapid characterization of hits and guides the subsequent hit-to-lead optimization process. |

Contributions to Advanced Materials Science through Novel Fluorinated Building Blocks

The incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties, making fluorinated compounds indispensable in modern materials science. nbinno.comyoutube.com The unique characteristics imparted by fluorine—including high thermal stability, chemical inertness, low surface energy, and hydrophobicity—are leveraged to create high-performance materials for a vast array of applications. sigmaaldrich.comalfa-chemistry.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, is responsible for the exceptional stability of fluorinated materials. wikipedia.org

Fluoropolymers are perhaps the most well-known class of fluorinated materials, with polytetrafluoroethylene (PTFE), or Teflon, being a prime example used for non-stick coatings and lubricants. sigmaaldrich.comalfa-chemistry.com However, the applications extend far beyond cookware. Fluorinated polymers are critical in the electronics, aerospace, and automotive industries. precedenceresearch.com They are also used to create advanced biomedical materials, such as drug delivery systems, tissue engineering scaffolds, and medical implants, due to their biocompatibility and durability. nih.govacs.org Furthermore, fluorinated compounds are used to create specialty coatings that are water- and oil-repellent, as well as liquid crystals for display technologies. nbinno.comalfa-chemistry.com

A molecule like this compound serves as a versatile fluorinated building block for the synthesis of new materials. Its structure contains three key components that can be exploited:

The Carboxylic Acid Group: This functional group is a reactive handle that can be readily used for polymerization reactions, such as forming polyesters or polyamides, or for grafting the molecule onto surfaces to modify their properties.

The Phenyl Ring: The aromatic ring can participate in π-stacking interactions and provides a rigid structural element.

The Fluorine Atom: The fluorine on the phenyl ring imparts the characteristic properties of fluorinated materials, such as increased thermal stability and hydrophobicity, to the resulting polymer or material. By combining these features, this compound could be used to synthesize novel polymers with a unique balance of flexibility (from the pentanoic acid chain) and rigidity (from the phenyl group), along with the enhanced stability and surface properties conferred by the fluorine atom.

| Property Imparted by Fluorine | Underlying Cause | Material Application |

|---|---|---|

| High Thermal & Chemical Stability | High strength of the C-F bond (~480 kJ/mol). wikipedia.org | High-performance polymers (e.g., PTFE) for aerospace, chemical processing, and electronics. sigmaaldrich.comprecedenceresearch.com |

| Low Surface Energy / Repellency | Low polarizability of the fluorine atom and weak intermolecular forces. | Water- and oil-repellent coatings (e.g., for textiles, cookware), anti-fouling surfaces. nbinno.com |

| Hydrophobicity & Lipophobicity | Fluorine's high electronegativity and low polarizability create surfaces that repel both water and oils. wikipedia.org | Specialty solvents, lubricants, and "fluorous phase" chemistry for catalyst recovery. wikipedia.org |

| Altered Electronic Properties | Fluorine is the most electronegative element, acting as a strong electron-withdrawing group. wikipedia.org | Liquid crystals for displays, dielectric materials in electronics, and modifying reactivity in pharmaceuticals. alfa-chemistry.com |

| Biocompatibility & Inertness | The stability of the C-F bond makes the molecule resistant to metabolic degradation. | Medical implants, cardiovascular grafts, and drug delivery systems. nih.gov |

Advancements in Chemical Information Science and Chemoinformatics for Fluorinated Compound Design

Chemical information science and chemoinformatics have become essential disciplines in the design and discovery of new molecules, including fluorinated compounds. By leveraging computational tools and large datasets, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. mdpi.com This is particularly valuable in organofluorine chemistry, where the effects of fluorination can be profound and sometimes counterintuitive.

One of the core techniques in chemoinformatics is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For fluorinated compounds, these models can predict how the number, position, and type of fluorine substituents will affect properties like metabolic stability, membrane permeability, lipophilicity, and binding affinity to a biological target. nih.gov For example, computational studies can rationalize how the orientation of C-F bonds influences a molecule's dipole moment and, consequently, its lipophilicity. nih.gov

Molecular modeling and quantum chemistry calculations provide deeper insights into the behavior of fluorinated molecules. emerginginvestigators.orgchemrxiv.org These methods can be used to study the three-dimensional structure of a compound, analyze its electronic properties, and simulate its interaction with a target protein at the atomic level. This information is critical for the rational design of new drugs and materials. For a molecule like this compound, chemoinformatics tools could be applied in several ways:

Virtual Screening: Design a virtual library of derivatives and use computational docking to predict which analogs are most likely to bind to a specific therapeutic target.

Property Prediction: Use QSAR and machine learning models to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of this compound and its derivatives. nih.gov

Reaction Design: Employ quantum-chemical calculations to predict reaction pathways and transition states, aiding in the development of efficient and selective synthetic routes. chemrxiv.org

By integrating these computational approaches, the design and optimization of molecules based on the this compound scaffold can be significantly accelerated, leading to the faster discovery of new compounds with desired properties.

| Tool/Technique | Description | Application for Fluorinated Compounds |

|---|---|---|

| QSAR Modeling | Correlates structural features (descriptors) with biological activity or physical properties. | Predicting how fluorine substitution affects lipophilicity, toxicity, and binding affinity. nih.govnih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the binding of fluorinated ligands to protein active sites to guide drug design. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand conformational changes and binding stability. | Analyzing the conformational preferences of fluorinated molecules and their dynamic interactions with biological targets. |

| Quantum Chemistry Calculations | Uses quantum mechanics to compute molecular properties like geometry, energy, and electronic structure. chemrxiv.org | Investigating the strength of the C-F bond, predicting reaction mechanisms, and understanding the electronic effects of fluorination. emerginginvestigators.org |

| Machine Learning (ML) | Uses algorithms to learn from large chemical datasets to make predictions on new molecules. nih.gov | Developing predictive models for ADME/Tox properties, screening large virtual libraries, and identifying novel bioactive fluorinated scaffolds. |

Q & A

Q. What are the established synthetic routes for 2-fluoro-5-phenylpentanoic acid, and how can experimental parameters be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via fluorination of 5-phenylpentanoic acid derivatives using fluorinating agents like Selectfluor® or DAST. Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce the phenyl group post-fluorination .

- Optimization : Monitor reaction kinetics using HPLC or LC-MS to track intermediate formation. Adjust parameters (temperature, solvent polarity, catalyst loading) iteratively. For example, polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may require lower temperatures to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : Use -NMR to confirm fluorine incorporation and -NMR to validate phenyl group positioning .

- Mass Spectrometry : High-resolution LC-MS/MS detects impurities (e.g., de-fluorinated byproducts) with a mass accuracy threshold of <5 ppm .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm (phenyl absorption) ensures >95% purity .

Q. What safety protocols are critical when handling fluorinated carboxylic acids like this compound?

Methodological Answer:

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent aerosol exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water flushing to prevent groundwater contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

- Catalyst Selection : Chiral palladium complexes (e.g., BINAP-Pd) or organocatalysts (e.g., Cinchona alkaloids) enable asymmetric fluorination. Screen catalysts using kinetic resolution assays .

- Reaction Design : Conduct reactions in non-polar solvents (toluene, hexane) at sub-ambient temperatures (-20°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

-

Molecular Dynamics (MD) Simulations : Use software like GROMACS to model degradation pathways. Parameters:

Condition Degradation Half-Life (Predicted) Key Degradation Product pH 2, 25°C 48 hours 5-Phenylpentanoic acid pH 9, 60°C 8 hours Fluoride ions -

Validation : Correlate simulations with accelerated stability testing (ICH Q1A guidelines) .

Q. How do researchers resolve contradictions in bioactivity data for fluorinated phenylpentanoic acid derivatives?

Methodological Answer:

- Data Triangulation :

- In vitro vs. in vivo : Compare cytotoxicity (e.g., IC) in cell lines (HEK293, HepG2) with pharmacokinetic profiles in rodent models .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., COX-2 inhibition vs. PPAR-γ activation) .

- Statistical Frameworks : Apply the PICOT model (Population, Intervention, Comparison, Outcome, Time) to standardize experimental variables .

Q. What are the metabolic pathways of this compound in mammalian systems, and how are intermediates characterized?

Methodological Answer:

- Metabolite Identification :

- In vitro : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Key phase I metabolites include β-oxidation products and defluorinated analogs .

- Isotope Tracing : Use -labeled phenyl groups to track aromatic ring cleavage via -NMR .

Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of phenylpentanoic acid derivatives?

Methodological Answer:

-

Property Mapping :

Modification LogP (Calculated) Solubility (mg/mL) Melting Point (°C) 2-Fluoro 2.8 1.2 (pH 7.4) 98–102 5-Bromo 3.1 0.8 (pH 7.4) 105–108 -

Rational Design : Fluorine’s electronegativity reduces pK (enhancing solubility), while bromine increases lipophilicity (impacting membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.